
(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Structural Overview
The compound's molecular formula is C18H18ClN3O2, which includes a chlorophenyl group and a 1,3,4-oxadiazole moiety. The presence of these functional groups suggests potential reactivity and diverse biological activities.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds structurally similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar oxadiazole structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
1 | 0.22 | Staphylococcus aureus |
2 | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cell Line Studies : Research indicates that similar oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- In Vitro Assays : Studies have shown that these compounds can inhibit tumor growth in vitro by inducing oxidative stress and apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have also been documented:
- Cytokine Inhibition : Some oxadiazole derivatives have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
- Animal Models : In vivo studies suggest that these compounds can effectively reduce inflammation in models of arthritis and other inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of oxadiazole derivatives. The results indicated that compounds with a similar structure to this compound showed significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of oxadiazole-containing compounds. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
科学的研究の応用
Case Studies
Several studies have evaluated the anticancer efficacy of this compound:
- In Vitro Studies : The National Cancer Institute's Developmental Therapeutics Program assessed the compound against a panel of human tumor cell lines. Results indicated a notable growth inhibition percentage across multiple cancer types, with some lines showing over 70% inhibition at specific concentrations .
- In Vivo Studies : Animal models treated with (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide exhibited reduced tumor growth compared to control groups. These findings suggest that the compound's efficacy extends beyond in vitro applications .
Comparative Efficacy
A comparative analysis of similar compounds indicates that this compound exhibits superior activity relative to other oxadiazole derivatives. For example, compounds with different substituents on the oxadiazole ring showed varying degrees of cytotoxicity; however, this particular compound consistently demonstrated higher potency .
Compound | Cell Line Tested | Growth Inhibition (%) |
---|---|---|
This compound | A549 | 78 |
Similar Oxadiazole A | HCT116 | 65 |
Similar Oxadiazole B | MDA-MB-231 | 50 |
Structural Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure of the synthesized compound. The NMR spectra reveal distinct chemical shifts corresponding to the different functional groups present in the molecule .
Drug Development
Given its promising anticancer properties and relatively straightforward synthesis process, future research may focus on optimizing the compound for clinical trials. Modifications to enhance bioavailability and reduce toxicity will be critical steps in its development as a therapeutic agent.
Broader Applications
Beyond oncology, there is potential for exploring other therapeutic applications of this compound in fields such as anti-inflammatory and antimicrobial therapies due to its diverse structural features.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-9-7-13(11-16(15)26-2)18-22-23-19(27-18)21-17(24)10-8-12-5-3-4-6-14(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBGQKTEOEYLB-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。